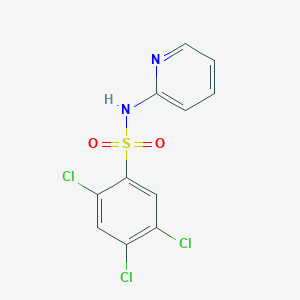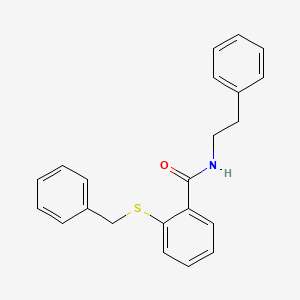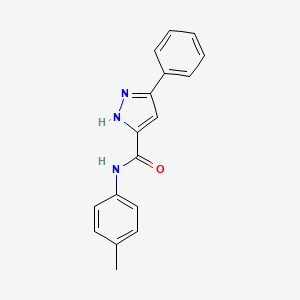
2,4,5-trichloro-N-2-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trichloro-N-2-pyridinylbenzenesulfonamide, also known as TPBS, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. TPBS is a sulfonamide-based herbicide that has been used to control the growth of weeds in agricultural fields. However, recent research has shown that TPBS has potential applications in the field of medicine and biochemistry.
Applications De Recherche Scientifique
Comprehensive Analysis of 2,4,5-Trichloro-N-2-pyridinylbenzenesulfonamide Applications
Synthesis of Fine Chemical Intermediates: 2,4,5-Trichloro-N-2-pyridinylbenzenesulfonamide serves as a precursor in the synthesis of various fine chemical intermediates. These intermediates are crucial for the production of pharmaceuticals, agrichemicals, and polymers. The compound’s reactivity allows for the creation of complex molecules necessary for advanced applications in these industries .
High-Performance Liquid Chromatography (HPLC): In analytical chemistry, particularly in the synthesis of 2,4,5-trifluorobenzoic acid, HPLC is employed to estimate reaction times and analyze the intermediate products. The compound’s stability under HPLC conditions makes it an ideal candidate for such analytical methods, ensuring accurate and sensitive results .
Biodegradation Studies: The compound is used in biodegradation studies to understand the metabolic pathways of related chlorinated pyridine pollutants. It helps in identifying the microbial strains capable of degrading toxic substances, which is vital for environmental detoxification and pollution control strategies .
Herbicidal and Fungicidal Applications: As a substance with herbicidal and fungicidal properties, 2,4,5-trichloro-N-2-pyridinylbenzenesulfonamide can be utilized in agriculture to control the growth of unwanted vegetation and fungal pathogens. Its high solubility and moderate toxicity make it a candidate for controlled usage in specific agricultural settings .
Esterification Reactions: The compound’s chemical structure allows it to undergo esterification reactions with various alcohols, forming esters that act as longer-acting herbicides. These ester formulations are designed to have a slower breakdown rate, extending the effectiveness of the herbicidal action .
Organic Synthesis: In organic synthesis, the compound is used to create mono-, di-, tri-, tetra-, and penta-substituted pyridine derivatives. These derivatives have applications in creating fused heterocyclic compounds, macrocycles, and other valuable organic compounds for research and industrial purposes .
Neurotoxicity Research: Due to its neurotoxic properties, the compound is used in scientific research to study the effects of neurotoxicants on biological systems. This research is crucial for developing safety guidelines and understanding the impact of such substances on human health and biodiversity .
Water Solubility and Soil Mobility Studies: The compound’s high water solubility and slight soil mobility are of interest in environmental science. Researchers use it to study the behavior of chemicals in aquatic systems and their transport through soil, which is essential for assessing environmental risks and developing remediation techniques .
Propriétés
IUPAC Name |
2,4,5-trichloro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O2S/c12-7-5-9(14)10(6-8(7)13)19(17,18)16-11-3-1-2-4-15-11/h1-6H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTJXJFYPKFDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl [(4-nitrophenyl)thio]dithioimidocarbonate](/img/structure/B5846436.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)
![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)
![3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5846466.png)
![1-(3-nitrobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5846470.png)







![(3,4-dimethylphenyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]amine](/img/structure/B5846538.png)
![1-[(5-bromo-2-furyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5846551.png)